molecular formula C16H14INO B3674815 2-(4-iodobenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-iodobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3674815
M. Wt: 363.19 g/mol
InChI Key: YLMPJFAWTYHASD-UHFFFAOYSA-N
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Description

The compound “2-(4-iodobenzoyl)-1,2,3,4-tetrahydroisoquinoline” likely belongs to a class of organic compounds known as benzoylindoles . These are organic compounds containing an indole attached to a benzoyl moiety through the acyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 4-Iodobenzoyl chloride are used in the preparation of other complex organic molecules .

Scientific Research Applications

Copper-Catalyzed Cross-Coupling for Benzothiazine Derivatives

2-(4-Iodobenzoyl)-1,2,3,4-tetrahydroisoquinoline is used in copper-catalyzed cross-coupling reactions with potassium sulfide. This process yields tetrahydroisoquinoline-fused 1,3-benzothiazine scaffolds, achieved through the formation of C(sp3)-S and C(sp2)-S bonds. This method offers an efficient approach to synthesize benzothiazine derivatives, which have diverse applications in organic synthesis (Dang, Zheng, & Liang, 2017).

Synthesis of Diacylated Adducts

The compound is also involved in IBX-mediated oxidative Ugi-type multicomponent reactions. These reactions lead to the N and C1 functionalization of tetrahydroisoquinoline, producing 1,2-diacylated adducts. These reactions expand the chemical diversity and potential applications of tetrahydroisoquinoline derivatives (Ngouansavanh & Zhu, 2007).

Intramolecular Heck Reaction

Another application involves the stereo- and regioselective intramolecular Heck reaction of α-amino acid derivatives. This process synthesizes enantiopure 3,4-dihydroisoquinolinones, providing valuable insights into the development of new synthetic routes for isoquinoline derivatives (Tietze & Burkhardt, 1995).

Synthesis of Alpha(2C)-Adrenergic Receptor Antagonists

The compound is key in synthesizing novel alpha(2C)-adrenergic receptor antagonists. These findings have implications in drug discovery, particularly in exploring new compounds with selective receptor affinity (Hagihara et al., 2007).

Development of Anticancer Agents

Lastly, derivatives of 1,2,3,4-tetrahydroisoquinoline, which include this compound, have been explored for their potential as anticancer agents. These compounds exhibit promising cytotoxicity against various cancer cell lines, opening new avenues for anticancer drug development (Redda, Gangapuram, & Ardley, 2010).

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMPJFAWTYHASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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